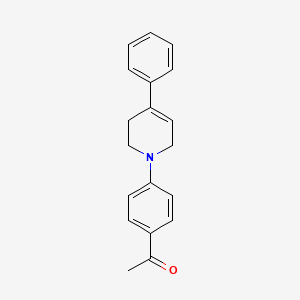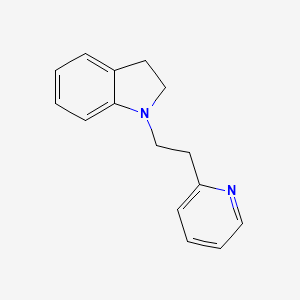
Indoline, 1-(2-(2-pyridyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoline, 1-(2-(2-pyridyl)ethyl)- is a heterocyclic organic compound that features an indoline core with a 2-pyridyl ethyl substituent. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1-(2-(2-pyridyl)ethyl)- typically involves the cyclization of N-allylated anilines. One common method is the one-pot silver-catalyzed radical cyclization, where an unactivated double bond acts as the radical acceptor . Another method involves the Fischer indolization reaction, where enol intermediates are exposed to acidic conditions to yield the indoline product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Indoline, 1-(2-(2-pyridyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the indoline to an indole derivative.
Reduction: Reduction reactions can modify the pyridyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring .
Aplicaciones Científicas De Investigación
Indoline, 1-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Indoline, 1-(2-(2-pyridyl)ethyl)- involves its interaction with various molecular targets and pathways. The indoline core can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole: A closely related compound with a similar structure but different substituents.
Indoline: The parent compound without the pyridyl ethyl substituent.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness
Indoline, 1-(2-(2-pyridyl)ethyl)- is unique due to its specific combination of an indoline core and a pyridyl ethyl substituent. This structure imparts unique chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
14845-02-4 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-(2-pyridin-2-ylethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-7,10H,8-9,11-12H2 |
Clave InChI |
JZHBBTBIFNAYGW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)CCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


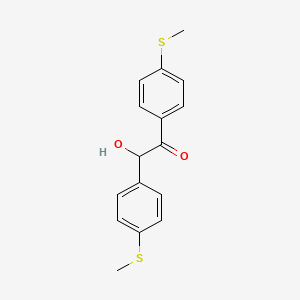
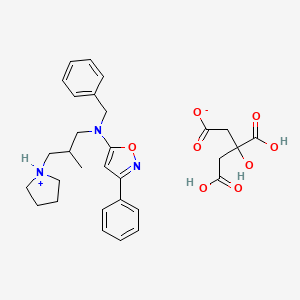

![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)


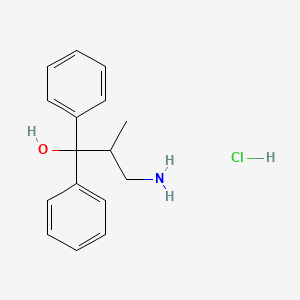


![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)
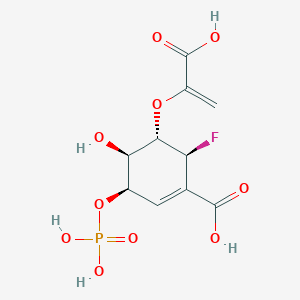
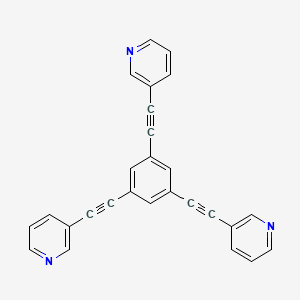
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
